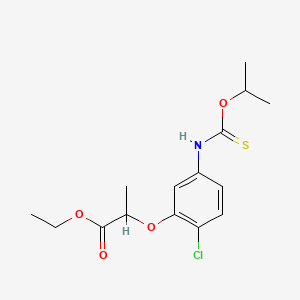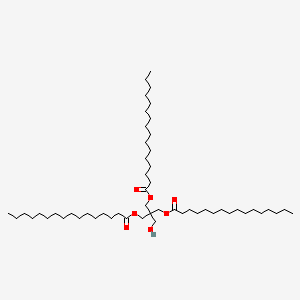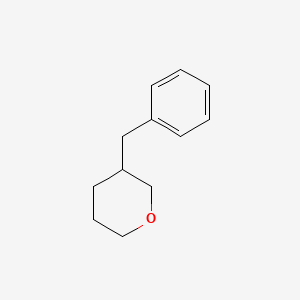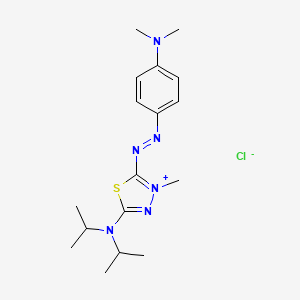
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is a synthetic organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(dimethylamino)aniline to form the corresponding diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1,3,4-thiadiazolium chloride in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Introduction of Diisopropylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or thiolate ions in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazolium compounds.
科学的研究の応用
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed as a staining agent for biological specimens, aiding in the visualization of cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its azo and thiadiazolium groups.
Pathways Involved: It can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of the thiadiazolium ring.
5-((4-(Dimethylamino)phenyl)imino)-8(5H)-quinolinone: Contains a quinolinone ring instead of the thiadiazolium ring.
Uniqueness
Structural Features: The presence of both the thiadiazolium ring and the azo group makes 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride unique compared to other similar compounds.
Chemical Reactivity:
特性
CAS番号 |
81921-84-8 |
|---|---|
分子式 |
C17H27ClN6S |
分子量 |
383.0 g/mol |
IUPAC名 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;chloride |
InChI |
InChI=1S/C17H27N6S.ClH/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;/h8-13H,1-7H3;1H/q+1;/p-1 |
InChIキー |
JHYFBHDSJIWJDE-UHFFFAOYSA-M |
正規SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


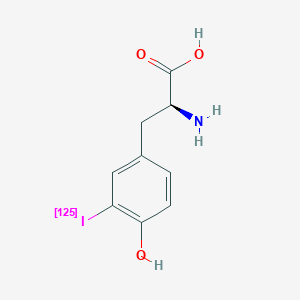
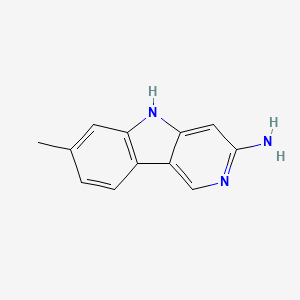


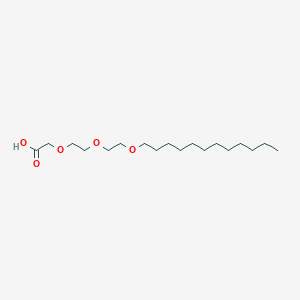
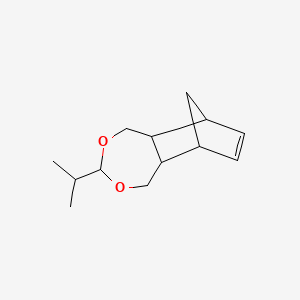
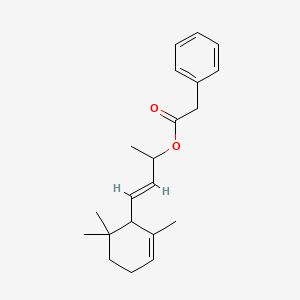
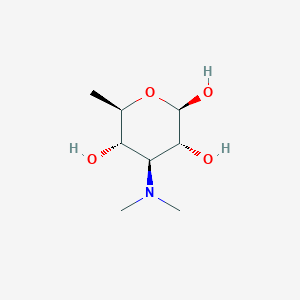
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)

